molecular formula C27H46O3 B12430694 Calcifediol-13C5 (monohydrate)

Calcifediol-13C5 (monohydrate)

Cat. No.: B12430694
M. Wt: 423.6 g/mol
InChI Key: WRLFSJXJGJBFJQ-YQCSVTAZSA-N
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Description

Calcifediol is a prohormone of the vitamin D endocrine system and is hydroxylated in the liver to produce the active form, calcitriol . This compound is used in scientific research to study the metabolism and function of vitamin D.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcifediol-13C5 (monohydrate) is synthesized by incorporating stable heavy isotopes of carbon into the calcifediol molecule. The synthesis involves the hydroxylation of vitamin D3 (cholecalciferol) in the liver to produce calcifediol, which is then labeled with carbon-13 isotopes .

Industrial Production Methods: The industrial production of calcifediol-13C5 (monohydrate) involves the use of advanced chemical synthesis techniques to incorporate the carbon-13 isotopes into the calcifediol molecule. This process requires precise control of reaction conditions to ensure the correct incorporation of the isotopes .

Chemical Reactions Analysis

Types of Reactions: Calcifediol-13C5 (monohydrate) undergoes various chemical reactions, including hydroxylation, oxidation, and reduction. These reactions are essential for the conversion of calcifediol to its active form, calcitriol .

Common Reagents and Conditions: Common reagents used in the reactions involving calcifediol-13C5 (monohydrate) include hydroxylating agents, oxidizing agents, and reducing agents. The reactions typically occur under controlled conditions to ensure the desired transformation of the compound .

Major Products: The major product formed from the reactions involving calcifediol-13C5 (monohydrate) is calcitriol, the active form of vitamin D. This transformation is crucial for the biological activity of the compound .

Scientific Research Applications

Calcifediol-13C5 (monohydrate) is widely used in scientific research to study the metabolism and function of vitamin D. It is used in various fields, including chemistry, biology, medicine, and industry .

Chemistry: In chemistry, calcifediol-13C5 (monohydrate) is used as a tracer to study the metabolic pathways of vitamin D. The incorporation of carbon-13 isotopes allows researchers to track the movement and transformation of the compound in biological systems .

Biology: In biology, calcifediol-13C5 (monohydrate) is used to study the role of vitamin D in cellular processes. It helps researchers understand how vitamin D influences gene expression and cellular function .

Medicine: In medicine, calcifediol-13C5 (monohydrate) is used to study the effects of vitamin D on human health. It is used in clinical trials to evaluate the efficacy of vitamin D supplements and treatments for various conditions .

Industry: In industry, calcifediol-13C5 (monohydrate) is used in the development of new vitamin D supplements and pharmaceuticals. It helps manufacturers ensure the quality and efficacy of their products .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H46O3

Molecular Weight

423.6 g/mol

IUPAC Name

(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-(113C)methyl(4,5,6,7-13C4)heptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;hydrate

InChI

InChI=1S/C27H44O2.H2O/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29;/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3;1H2/b21-11+,22-12-;/t20-,23+,24-,25+,27-;/m1./s1/i3+1,4+1,6+1,16+1,26+1;

InChI Key

WRLFSJXJGJBFJQ-YQCSVTAZSA-N

Isomeric SMILES

C[C@H](C[13CH2][13CH2][13C]([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C.O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.O

Origin of Product

United States

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